REACTION_CXSMILES
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COC1C=C(C=CC=1OC)C[N:7]1[CH:12]=[CH:11][C:10](=O)[C:9]([C:14]#[N:15])=[CH:8]1.[Li+].[Cl-].O=P(Cl)(Cl)[Cl:25]>>[Cl:25][C:10]1[C:9]([C:14]#[N:15])=[CH:8][N:7]=[CH:12][CH:11]=1 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC1=CC=NC=C1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |